Absolute Stereochemistry-Dependent Enzyme Recognition: cis-CaaD Processes Only the (Z)-Isomer
Acrofol, bearing the (Z)-configuration, is the exclusive substrate for cis-3-chloroacrylic acid dehalogenase (cis-CaaD). The trans isomer is processed solely by the structurally and phylogenetically distinct trans-3-chloroacrylic acid dehalogenase (CaaD). In the foundational study by van Hylckama Vlieg and Janssen (1991), a coryneform bacterium isolated from freshwater sediment was found to produce two separate, inducible dehalogenases—one specific for the cis isomer and the other specific for the trans isomer—with no detectable cross-reactivity [1]. Poelarends et al. (2004) subsequently confirmed that cis-CaaD and CaaD have different primary and quaternary structures and display wholly distinct substrate specificities [2]. The homologue Cg10062 from Corynebacterium glutamicum, which processes both isomers, does so with a strong preference for the cis isomer but with a Km approximately 102-fold higher than that of wild-type cis-CaaD, underscoring the functional penalty of relaxed stereoselectivity [3].
| Evidence Dimension | Enzyme substrate specificity (isomer recognition) |
|---|---|
| Target Compound Data | cis-CaaD: specific for (Z)-3-chloroacrylate (Acrofol); no activity detected on trans isomer |
| Comparator Or Baseline | CaaD: specific for (E)-3-chloroacrylate; no activity detected on cis isomer |
| Quantified Difference | Absolute stereochemical discrimination; zero detectable cross-reactivity between cis-CaaD and trans-3-chloroacrylate, and vice versa |
| Conditions | Purified dehalogenase enzymes from coryneform bacterium strain FG41; substrate specificity determined by chloride release assay and UV spectrophotometry at 224 nm, pH 9.0, 22 °C [1][2] |
Why This Matters
Researchers conducting cis-CaaD kinetic assays or biodegradation pathway studies must order the (Z)-isomer (Acrofol); procurement of the trans isomer or racemic mixture will yield zero enzymatic turnover, invalidating experimental results.
- [1] van Hylckama Vlieg, J.E.T.; Janssen, D.B. Bacterial Degradation of 3-Chloroacrylic Acid and the Characterization of cis- and trans-Specific Dehalogenases. Biodegradation 1991, 2 (3), 139–150. DOI: 10.1007/BF00124488. View Source
- [2] Poelarends, G.J.; Serrano, H.; Person, M.D.; Johnson, W.H., Jr.; Murzin, A.G.; Whitman, C.P. Cloning, Expression, and Characterization of a cis-3-Chloroacrylic Acid Dehalogenase. Biochemistry 2004, 43 (3), 759–772. DOI: 10.1021/bi0355948. View Source
- [3] Schroeder, G.K.; Huddleston, J.P.; Johnson, W.H., Jr.; Whitman, C.P. A Mutational Analysis of the Active Site Loop Residues in cis-3-Chloroacrylic Acid Dehalogenase. Biochemistry 2013, 52 (16), 2836–2845. DOI: 10.1021/bi400190a. (PMCID: PMC2659011, Table 2). View Source
